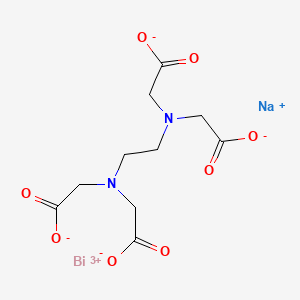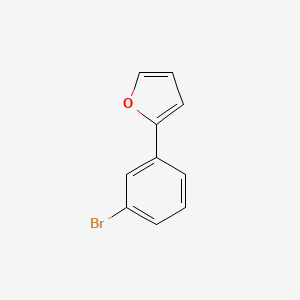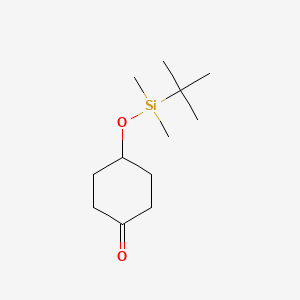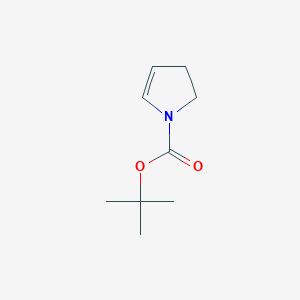
tert-Butyl-2,3-Dihydro-1H-pyrrol-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (TBDPC) is a synthetic small molecule that has become increasingly popular in scientific research due to its ability to modulate a variety of biological processes. TBDPC has been used to study enzyme regulation, cell signaling, and protein-protein interactions, among other biological processes.
Wissenschaftliche Forschungsanwendungen
Synthese von tert-Butyl-3-aryl-2,3-dihydro-1H-pyrrol-1-carboxylat
Tert-Butyl-2,3-dihydro-1H-pyrrol-1-carboxylat kann zur Herstellung von tert-Butyl-3-aryl-2,3-dihydro-1H-pyrrol-1-carboxylat verwendet werden . Diese Verbindung könnte ein wertvolles Zwischenprodukt bei der Synthese verschiedener Pyrrolderivate sein, die in vielen Naturprodukten und Pharmazeutika vorkommen.
Synthese von ß-Aryl-GABA-Analoga
Diese Verbindung wird bei der Synthese von ß-Aryl-GABA-Analoga durch Heck-Arylierung mit Arenediazoniumsalzen verwendet . ß-Aryl-GABA-Analoga sind wichtig, da sie als Inhibitoren für GABA-Transaminase wirken können, ein Enzym, das den Neurotransmitter GABA im Gehirn abbaut. Die Hemmung dieses Enzyms kann den GABA-Spiegel im Gehirn erhöhen, was bei der Behandlung von Erkrankungen wie Epilepsie, Angstzuständen und Depressionen vorteilhaft sein kann.
Safety and Hazards
Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is harmful by inhalation, in contact with skin, and if swallowed . It is also classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .
Wirkmechanismus
The mechanism of action, target, and effects of a specific pyrrole derivative would depend on its structure and the functional groups present. For example, some pyrrole derivatives are used to synthesize molecules that can interact with biological targets such as enzymes or receptors, leading to therapeutic effects .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also depend on its specific structure. Factors that can influence pharmacokinetics include the compound’s size, polarity, and solubility .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can be influenced by factors such as temperature, pH, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of tert-butyl 3-aryl-2,3-dihydro-1h-pyrrole-1-carboxylate, which is used in the synthesis of β-aryl-GABA analogues . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the interacting biomolecules.
Cellular Effects
Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term effects on cellular function have also been noted, with some studies indicating potential changes in cell viability and function over time.
Dosage Effects in Animal Models
The effects of tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by specific enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions . These interactions can have downstream effects on overall cellular metabolism.
Transport and Distribution
The transport and distribution of tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions.
Eigenschaften
IUPAC Name |
tert-butyl 2,3-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4,6H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVICHWBECIALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445634 | |
| Record name | N-BOC-PYRROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73286-71-2 | |
| Record name | tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73286-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-BOC-PYRROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





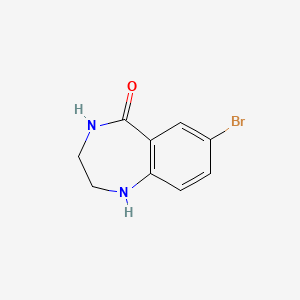
![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)

